molecular formula C8H5ClF2O4S B13521227 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoicacid

3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoicacid

Cat. No.: B13521227
M. Wt: 270.64 g/mol
InChI Key: RIHUOBHRCLAGNN-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H5ClF2O4S It is a derivative of benzoic acid, characterized by the presence of chlorosulfonyl, difluoro, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid typically involves the chlorosulfonation of 2,6-difluoro-5-methylbenzoic acid. The reaction is carried out by treating the starting material with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 2,6-difluoro-5-methylbenzoic acid is reacted with chlorosulfonic acid at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete conversion.

    Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The solid is filtered, washed with water, and dried to obtain 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid.

Industrial Production Methods

On an industrial scale, the production of 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid follows a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.

    Reduction: Sodium borohydride (NaBH4) is used in an aqueous or alcoholic medium at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) is used in an alkaline medium at elevated temperatures.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Derivatives: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by the reduction of the chlorosulfonyl group.

    Carboxylic Acid: Formed by the oxidation of the methyl group.

Scientific Research Applications

3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the difluoro and methyl groups.

    2,6-Difluoro-5-methylbenzoic acid: Lacks the chlorosulfonyl group.

    3-(Chlorosulfonyl)-2,6-difluorobenzoic acid: Similar structure but lacks the methyl group.

Uniqueness

3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid is unique due to the presence of both difluoro and methyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H5ClF2O4S

Molecular Weight

270.64 g/mol

IUPAC Name

3-chlorosulfonyl-2,6-difluoro-5-methylbenzoic acid

InChI

InChI=1S/C8H5ClF2O4S/c1-3-2-4(16(9,14)15)7(11)5(6(3)10)8(12)13/h2H,1H3,(H,12,13)

InChI Key

RIHUOBHRCLAGNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)Cl

Origin of Product

United States

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